molecular formula C3H6Se B14752615 Selenetane CAS No. 287-28-5

Selenetane

Cat. No.: B14752615
CAS No.: 287-28-5
M. Wt: 121.05 g/mol
InChI Key: DXXRZJJTOQMGQF-UHFFFAOYSA-N
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Description

Selenetane, also known as trimethylene selenide, is a cyclic organoselenium compound with the molecular formula C3H6Se . It is recognized under multiple identifiers, including CAS numbers 159681-51-3 and 287-28-5 . This compound is part of the broader class of selenium-containing heterocycles, which are of significant interest in various research fields due to the unique chemical properties of selenium. While specific, well-documented research applications for this compound itself are limited in public literature, organoselenium compounds, in general, are extensively studied for their role in synthesis and biological activity. Selenium is a crucial trace element and a component of several biologically important enzymes and proteins, such as glutathione peroxidase, which play a vital role in antioxidant defense systems and the regulation of inflammation . Research into selenium nanoparticles and other selenium compounds has highlighted their potential in biomedical applications, including exhibiting anticancer, antibacterial, and wound-healing properties due to their high biological activity and relatively low toxicity compared to other selenium forms . The study of novel selenium-containing structures like this compound provides researchers with valuable tools to explore new pathways in medicinal chemistry, materials science, and as intermediates for further chemical synthesis. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

287-28-5

Molecular Formula

C3H6Se

Molecular Weight

121.05 g/mol

IUPAC Name

selenetane

InChI

InChI=1S/C3H6Se/c1-2-4-3-1/h1-3H2

InChI Key

DXXRZJJTOQMGQF-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C1

Origin of Product

United States

Synthetic Methodologies for Selenetane and Its Derivatives

Strategies for the Construction of the Selenetane Ring System

The formation of the this compound ring typically relies on reactions that bring a selenium atom into proximity with a suitable carbon chain, followed by ring closure. Different approaches exploit the reactivity of selenium and carbon functional groups to achieve this cyclization.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are fundamental to the synthesis of cyclic compounds, and several types have been successfully applied to the formation of selenetanes. These methods involve the formation of new carbon-selenium or carbon-carbon bonds to close the four-membered ring.

Intramolecular Displacements in this compound Formation

Intramolecular displacement reactions are a common strategy for forming cyclic systems, where a nucleophilic center within a molecule attacks an electrophilic site in the same molecule. In the context of this compound synthesis, this often involves a selenolate anion or a selenium-containing nucleophile attacking a carbon atom bearing a leaving group.

One reported method involves the reaction of 2-(3-hydroxyalkylseleno)benzoxazoles with potassium hydride (KH). This reaction is proposed to proceed via the formation of a selenolate anion, which then undergoes intramolecular displacement to yield the this compound and 2(3H)-benzoxazolone clockss.org. For example, treating 2-(3-hydroxy-3-phenylpropylseleno)benzoxazole with KH in THF afforded the corresponding this compound in good yield clockss.org. The formation of the this compound is explained by assuming a spiro intermediate that converts into a selenolate anion, followed by intramolecular displacement clockss.org.

Another example of intramolecular displacement in this compound synthesis involves the reaction of (3-hydroxypropyl)selenide with potassium hydride, which afforded a this compound in 78% yield scribd.com. This reaction is also believed to occur through a spiro intermediate that opens to a selenolate anion before undergoing intramolecular nucleophilic displacement scribd.com.

Stereochemical outcomes in intramolecular cyclization can be influenced by the configuration of the starting material. For instance, the reaction of syn-8f with KH yielded trans-9f as a single isomer, while anti-8f gave a mixture of trans-9f and cis-9f clockss.org. The presence of additives like 18-crown-6 (B118740) can also influence the yield and stereoselectivity of these cyclizations clockss.org.

Halocyclization and Recyclization Approaches to this compound Derivatives

Halocyclization and recyclization reactions provide alternative routes to this compound derivatives, often involving the formation of a carbon-halogen bond followed by cyclization or the rearrangement of existing heterocyclic systems.

Halocyclization reactions typically involve the addition of a halogen across a double bond or to an atom, followed by an intramolecular reaction that forms a ring. While the provided search results specifically mention halocyclization in the context of thiirane, thietane (B1214591), and this compound derivatives of azolones, the details of the this compound formation through this method are not extensively described in the snippets dntb.gov.uaorcid.orgresearchgate.netnih.gov. However, the inclusion of this compound derivatives suggests that halocyclization strategies have been applied to their synthesis.

Recyclization reactions involve the transformation of one heterocyclic ring system into another. A reported method for preparing a this compound ring utilized a characteristic reaction of benzimidazole (B57391) chemistry scribd.com. Treatment of an (iodomethyl)selenazolobenzimidazolium perchlorate (B79767) with potassium hydroxide (B78521) in CH2Cl2 yielded a selenetanylbenzimidazolone in high yield scribd.com. This transformation represents a recyclization approach where a pre-existing ring system is rearranged to form the this compound ring.

Cycloaddition Reactions Leading to this compound Architectures

Cycloaddition reactions, which involve the concerted or stepwise joining of two or more unsaturated molecules to form a cyclic adduct, have also been employed in the synthesis of selenetanes. These reactions construct the this compound ring through the formation of new carbon-carbon and carbon-selenium bonds.

[2+2] Cycloadditions in this compound Generation

[2+2] cycloaddition reactions involve the joining of two π systems to form a four-membered ring. In the context of this compound synthesis, this can involve a selenium-containing species and an alkene or a related unsaturated system.

One theoretical study explored the photo-induced [2+2] cycloaddition of a thymidine:4-selenothymidine dimer, leading to the formation of a Se⁵-selenetane in the ground state researchgate.net. This process occurs via a stepwise, nonadiabatic mechanism involving triplet intermediates researchgate.net. While this example is within the context of DNA photochemistry, it illustrates the potential of [2+2] cycloaddition for constructing the this compound ring.

Another relevant study describes the thermal cycloaddition of vinyl ethers to transition-metal-coordinated selenoaldehydes, which yields this compound complexes connectedpapers.comrsc.orgrsc.orgacs.orgacs.org. This approach involves a [2+2] like cycloaddition where the selenoaldehyde acts as one of the π components.

Thermal Cycloaddition to Transition-Metal-Coordinated Selenoaldehydes

Thermal cycloaddition reactions involving transition-metal-coordinated selenoaldehydes represent a specific strategy for synthesizing selenetanes. In this method, a selenoaldehyde that is coordinated to a transition metal undergoes a cycloaddition reaction with another unsaturated molecule, such as a vinyl ether, to form a this compound ring complex.

Precursor-Based Synthetic Routes to Selenetanes

This approach relies on employing existing organoselenium compounds or related species as starting materials, which undergo cyclization or other transformations to form the this compound ring.

Utilization of Selenides and Related Organoselenium Species

Selenides and diselenides serve as valuable precursors in the synthesis of selenetanes. One common strategy involves the reaction of dihaloalkanes with selenide (B1212193) sources. For instance, the reaction of 1,3-dibromopropane (B121459) with sodium selenide in anhydrous ethanol (B145695) has been reported for the formation of trimethylene selenide (selenacyclobutane), which is another name for this compound. lookchem.com This method highlights the utility of simple alkyl halides and readily available selenium reagents.

Another approach involves the use of bis(trimethylsilyl)selenide for the synthesis of functionalized selenides, which can potentially be precursors to cyclic systems like selenetanes through subsequent cyclization reactions. This methodology has been successfully applied to the synthesis of functionalized asymmetric alkyl- and vinyl selenides, including cyclic disubstituted 1,3-thiaselenolane and trisubstituted thiaselenane, suggesting its potential applicability to four-membered rings as well. beilstein-journals.org

The addition of electrophilic organoselenium reagents, such as selenenyl halides, to alkenes generates seleniranium intermediates. While primarily leading to acyclic selenides or larger cyclic systems through intramolecular attack of a nucleophile, this reactivity underscores the role of selenides and related species in generating reactive intermediates that could, in principle, be manipulated towards this compound formation under specific conditions and with suitable substrates. thieme-connect.de

In Situ Generation of Reactive Selenium Intermediates in this compound Synthesis

The generation of reactive selenium intermediates directly within the reaction mixture is a powerful strategy for constructing the this compound ring. Sodium hydrogen selenide (NaHSe), generated in situ from selenium powder and sodium borohydride (B1222165), is a frequently employed nucleophilic selenium species. mdpi.comsemanticscholar.org This intermediate can then react with suitable electrophiles, such as 1,3-dihalides or tosylates, to form the four-membered ring.

For example, the in situ generation of NaHSe in anhydrous isopropyl alcohol has been used in the synthesis of 3-(tert-butoxycarbonylamino)this compound from a precursor containing two leaving groups. mdpi.com This demonstrates the effectiveness of this method for introducing functional groups onto the this compound core.

Another instance of utilizing in situ generated species involves the addition of sodium selenide, generated from elemental selenium and sodium borohydride in water, to alkynes. While this method has been primarily explored for the synthesis of divinyl selenides, it illustrates the principle of generating a reactive selenide anion for subsequent cyclization reactions. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of this compound derivatives with various substituents is crucial for exploring their chemical properties and potential applications. Different strategies are employed depending on the nature and position of the desired substituent.

Approaches to Optically Active this compound Systems

The synthesis of optically active selenetanes involves introducing chirality into the four-membered ring. This can be achieved through asymmetric synthesis using chiral reagents or catalysts, or by the resolution of racemic mixtures. Chiral Lewis acids, for instance, are known to induce enantioselectivity in various reactions and could potentially be applied to the synthesis of chiral selenetanes. wikipedia.orgusu.edu

While direct examples of asymmetric synthesis specifically yielding chiral selenetanes are less common in the provided results, research on optically active organoselenium compounds, such as seleninate esters and selenoxides, highlights the challenges and methods involved in controlling stereochemistry at selenium or adjacent carbon centers. acs.org The racemization of optically active seleninate esters via a hypervalent selenurane intermediate underscores the importance of considering the stability of chiral centers during synthesis. acs.org Approaches involving the transformation of chiral precursors or the use of chiral auxiliaries could be relevant for accessing optically active selenetanes.

Synthesis of this compound Derivatives of Azolones

This compound derivatives of azolones can be synthesized through specific cyclization or recyclization reactions. Halocyclization and recyclization reactions have been reported for the synthesis of this compound derivatives of azolones. orcid.orgdntb.gov.uanih.govresearchgate.net These methods often involve the reaction of azolone precursors with selenium-containing reagents or intermediates under conditions that promote ring formation.

Research in this area has explored the synthesis of various heterocyclic systems, including those containing a this compound ring fused to an azolone moiety. These approaches contribute to the diversity of this compound derivatives available for study.

Strategies for Functionalized this compound Analogues (e.g., amino-substituted cyclic selenides)

Introducing functional groups, such as amino groups, onto the this compound ring expands their potential applications. Strategies for synthesizing functionalized this compound analogues often involve incorporating the desired functional group into the precursor molecule before cyclization or modifying a pre-formed this compound ring.

The synthesis of amino-substituted cyclic selenides, including this compound derivatives, has been reported. mdpi.comresearchgate.netresearchgate.net One method involves the reaction of a precursor containing both the amino group (protected, e.g., as tert-butoxycarbonylamino) and leaving groups suitable for cyclization with an in situ generated selenide species like sodium hydrogen selenide. mdpi.com

These functionalized selenetanes, such as 3-(tert-butoxycarbonylamino)this compound, are of interest for their biological activities, such as glutathione (B108866) peroxidase-like activity. mdpi.comresearchgate.net The synthesis of these derivatives allows for the investigation of the relationship between structure and activity.

Methodological Considerations in this compound Synthesis Research

Research into the synthesis of this compound and its derivatives involves addressing several methodological considerations to optimize the process and its outcomes nih.govrefined.sitenih.gov. These considerations encompass the pursuit of environmentally benign approaches, the design and application of efficient catalysts, and the precise control over the stereochemical outcome of the reactions syncatdavies.comwikipedia.orguou.ac.in. Addressing these aspects is crucial for developing practical and sustainable synthetic routes to these selenium-containing heterocycles researchgate.nettranspublika.comoaepublish.com.

Development of Eco-Friendly Synthetic Methodologies

The development of eco-friendly synthetic methodologies for this compound and its derivatives aligns with the principles of green chemistry, emphasizing waste prevention, atom economy, and the use of less hazardous substances and solvents researchgate.nettranspublika.comoaepublish.comorganic-chemistry.orgmdpi.com. Traditional synthetic routes may involve harsh reagents or generate significant amounts of toxic waste. Consequently, research efforts have focused on exploring greener alternatives.

One approach involves utilizing milder reaction conditions and alternative reaction media. For instance, studies have investigated reactions in water or under solvent-free conditions to reduce the reliance on volatile organic compounds nih.govgarph.co.uk. The use of ultrasound or microwave irradiation as energy sources has also been explored to potentially reduce reaction times and energy consumption nih.gov.

Another aspect of eco-friendly synthesis is the development of more efficient reaction pathways that minimize the formation of byproducts, thereby improving atom economy researchgate.netorganic-chemistry.org. This can involve designing reactions where a larger proportion of the starting materials are incorporated into the final product.

While specific detailed research findings solely focused on eco-friendly this compound synthesis in the provided search results are limited, the broader context of green chemistry in organic synthesis highlights the general strategies being applied, such as the use of water as a solvent, solvent-free conditions, and alternative energy sources nih.govgarph.co.uk. These principles are transferable to the synthesis of various organic compounds, including selenium heterocycles.

Catalyst Development in this compound Synthesis

Catalyst development plays a significant role in enhancing the efficiency and selectivity of this compound synthesis syncatdavies.comcatalysis.blognumberanalytics.comkit.edu. Catalysts can lower activation energies, accelerate reaction rates, and direct the reaction towards the desired product while minimizing unwanted side reactions. Research in this area focuses on designing catalysts that are highly active, selective, stable, and ideally, recyclable syncatdavies.comnumberanalytics.comkit.edu.

Various types of catalysts can be employed in the synthesis of selenium-containing compounds, including metal complexes and organocatalysts mdpi.com. The design of new ligand motifs is crucial for developing more effective catalysts, particularly for achieving asymmetric control and enabling the use of lower catalyst loadings syncatdavies.com.

While the provided search results discuss catalyst development in a broader organic synthesis context, including for reactions involving selenium or related heterocycles, specific examples of catalysts uniquely developed for this compound ring formation are not explicitly detailed mdpi.comresearchgate.netrsc.org. However, the principles of catalyst design, such as improving activity, selectivity, and sustainability, are universally applicable to the synthesis of various complex molecules catalysis.blognumberanalytics.comkit.edu. The use of supported catalysts and the development of recyclable catalytic systems are also key areas of research in green chemistry and catalysis that would be relevant to this compound synthesis transpublika.comsciencenet.cn.

Control of Stereochemistry in this compound Formation

Controlling stereochemistry is a critical aspect in the synthesis of many organic molecules, particularly those with potential biological activity, as different stereoisomers can exhibit vastly different properties wikipedia.orguou.ac.inslideshare.netnih.gov. In the context of this compound formation, controlling the relative and absolute configuration of stereogenic centers within the four-membered ring or on attached substituents is a key methodological consideration wikipedia.orguou.ac.inmdpi.com.

Asymmetric synthesis, which aims to produce unequal amounts of stereoisomers, is a primary strategy for achieving stereochemical control wikipedia.orgmdpi.comslideshare.netyoutube.com. This can be accomplished through various approaches, including the use of chiral catalysts, chiral auxiliaries, or by utilizing chiral starting materials (the chiral pool) wikipedia.orgmdpi.comslideshare.netwikipedia.org.

Chiral catalysts can induce asymmetry in a reaction by providing a chiral environment that favors the formation of one stereoisomer over others wikipedia.orgmdpi.com. Chiral auxiliaries are groups temporarily attached to the substrate to direct the stereochemical outcome, and are removed after the desired transformation wikipedia.org.

The synthesis of selenium-containing compounds with controlled stereochemistry has been reported, demonstrating the applicability of asymmetric synthesis techniques in organoselenium chemistry mdpi.com. Examples include asymmetric oxyselenenylation of olefins catalyzed by chiral Brønsted acids and enantioselective additions involving selenosulfonates mdpi.com. These methodologies, while not exclusively focused on selenetanes, illustrate the types of approaches that can be applied to control stereochemistry during the formation of selenium-carbon bonds that could lead to substituted selenetanes.

Achieving high enantiomeric excess (ee) or diastereomeric ratio (dr) is a primary goal in asymmetric synthesis wikipedia.orgmdpi.com. Research involves designing chiral ligands or catalysts that can effectively differentiate between prochiral faces or diastereotopic groups in the substrate, leading to the preferential formation of a specific stereoisomer syncatdavies.comwikipedia.orgmdpi.com.

While detailed research specifically on the asymmetric synthesis of the this compound ring itself is not extensively covered in the provided results, the general principles and methods of asymmetric synthesis, as applied to other organoselenium compounds and cyclic systems, are relevant wikipedia.orgmdpi.comslideshare.netwikipedia.org. The formation of selenetanes through intramolecular reactions, such as the cyclization of precursors with a pre-existing chiral center or the use of chiral leaving groups, could potentially lead to diastereoselective or enantioselective outcomes clockss.org. Control over reaction conditions, such as temperature and solvent, can also influence stereochemical outcomes clockss.org.

Table of Mentioned Compounds and PubChem CIDs

Compound NamePubChem CID
This compoundNot found
3,3-Dimethylthis compound10930737

Note: An interactive data table would allow users to sort or filter the information presented.This compound, a four-membered heterocyclic ring containing a selenium atom, is a subject of ongoing research, particularly concerning its synthesis and the preparation of its various derivatives. The development of efficient and selective synthetic routes to these compounds involves careful consideration of several key methodological aspects, including the adoption of eco-friendly practices, the design of effective catalysts, and the precise control of stereochemistry.

Methodological Considerations in this compound Synthesis Research

Research into the synthesis of this compound and its derivatives necessitates a focus on methodological considerations to enhance the practicality, efficiency, and sustainability of the synthetic processes nih.govrefined.sitenih.gov. These considerations are vital for overcoming challenges associated with the incorporation of selenium into cyclic structures and for accessing a diverse range of substituted selenetanes with defined properties. Key areas of focus include minimizing environmental impact, improving reaction rates and selectivity through catalysis, and controlling the spatial arrangement of atoms in the final product syncatdavies.comwikipedia.orguou.ac.in.

Development of Eco-Friendly Synthetic Methodologies

The pursuit of eco-friendly synthetic methodologies in this compound chemistry is driven by the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances researchgate.nettranspublika.comoaepublish.comorganic-chemistry.orgmdpi.com. This involves exploring synthetic routes that are more atom-economical, utilize less toxic solvents or solvent-free conditions, and require less energy researchgate.netorganic-chemistry.orgnih.govgarph.co.uk.

Efforts in green chemistry applied to organic synthesis, which are relevant to this compound chemistry, include the use of water as a solvent and the application of non-conventional energy sources like ultrasound and microwave irradiation nih.govgarph.co.uk. These approaches can potentially lead to shorter reaction times and reduced waste generation compared to traditional methods. The development of catalytic processes that are highly efficient also contributes to eco-friendliness by minimizing the amount of reagents needed and simplifying purification procedures transpublika.comsciencenet.cn.

While specific examples detailing the development of eco-friendly methods solely for the synthesis of the this compound ring were not prominently found in the provided search results, the broader advancements in green organic synthesis provide a framework for developing more sustainable routes to selenium heterocycles oaepublish.comnih.govgarph.co.uk.

Catalyst Development in this compound Synthesis

Catalyst development is a crucial area in this compound synthesis research, focusing on the design of catalysts that can facilitate the formation of the four-membered ring efficiently and selectively syncatdavies.comcatalysis.blognumberanalytics.comkit.edu. Effective catalysts can enable reactions to proceed under milder conditions, increase reaction rates, and improve yields while controlling the formation of specific isomers.

Research in catalysis for organic synthesis involves developing new ligand systems and metal complexes, as well as exploring organocatalysis syncatdavies.commdpi.com. The goal is to create catalysts that are not only highly active but also selective for the desired reaction pathway, stable under reaction conditions, and easily recoverable or recyclable syncatdavies.comnumberanalytics.comkit.edu.

Although the provided search results discuss catalyst development in the context of various organic transformations and the synthesis of other selenium-containing compounds, explicit details on catalysts specifically designed for the formation of the this compound ring were not extensively available mdpi.comresearchgate.netrsc.org. However, the general principles of designing catalysts for ring formation and for reactions involving selenium are applicable. For instance, studies on the catalytic asymmetric synthesis of organoselenium compounds highlight the potential for developing catalysts that can control the formation of stereocenters during this compound synthesis mdpi.com.

Control of Stereochemistry in this compound Formation

Controlling stereochemistry is a significant challenge and a critical methodological consideration in the synthesis of substituted selenetanes, particularly when aiming for stereochemically pure compounds wikipedia.orguou.ac.inmdpi.comslideshare.netnih.gov. The presence of stereogenic centers within the this compound ring or on attached substituents gives rise to stereoisomers (enantiomers and diastereomers) that can have different chemical and physical properties wikipedia.orguou.ac.in.

Asymmetric synthesis is the primary strategy employed to selectively produce one stereoisomer over others wikipedia.orgmdpi.comslideshare.netyoutube.com. This can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or by starting with chiral building blocks from the chiral pool wikipedia.orgmdpi.comslideshare.netwikipedia.org.

Chiral catalysts are designed to influence the transition state of a reaction, favoring the formation of one enantiomer wikipedia.orgmdpi.com. Chiral auxiliaries are temporary chiral groups attached to the substrate that direct the stereochemical outcome of a reaction and are subsequently removed wikipedia.org.

Research on the asymmetric synthesis of organoselenium compounds demonstrates the feasibility of controlling stereochemistry in reactions involving selenium mdpi.com. Examples such as asymmetric oxyselenenylation reactions illustrate how chiral catalysts can induce enantioselectivity mdpi.com. Applying these principles to the cyclization reactions that form the this compound ring is an area of ongoing research. The control of stereochemistry can also be influenced by the reaction conditions and the nature of the starting materials clockss.org.

While detailed specific examples of achieving high stereocontrol solely in the formation of the this compound ring were not extensively found in the provided search results, the established methodologies in asymmetric synthesis and their application to related organoselenium chemistry provide a strong foundation for future developments in this area wikipedia.orgmdpi.comslideshare.netwikipedia.org.

Mechanistic Studies of Selenetane Reactivity

Ring-Opening and Ring-Closure Mechanisms

The four-membered ring structure of selenetane contributes to ring strain, making ring-opening reactions thermodynamically favorable. These reactions can be initiated by various species, leading to diverse mechanistic pathways. Conversely, ring-closure mechanisms are involved in the formation of the this compound ring itself, often from acyclic precursors.

Mechanistic Pathways in this compound Ring-Opening Polymerization

Ring-opening polymerization (ROP) of cyclic monomers like this compound is a chain-growth polymerization where the cyclic monomer is attacked by the terminus of a growing polymer chain, leading to the formation of a longer polymer chain. The reactive center in ROP can be radical, anionic, or cationic. wikipedia.org The ring-opening of cyclic monomers is frequently driven by the relief of bond-angle strain. wikipedia.org

Polymerization of 3,3-dimethyl this compound has been reported using both cationic and anionic catalysts. ugent.be The mechanisms are believed to be analogous to those proposed for the polymerization of thietanes, which are sulfur-containing four-membered rings. ugent.be

Cationic polymerization involves a growing chain end that bears a positive charge. hanyang.ac.krhithaldia.in This type of polymerization is typically initiated by electrophilic agents such as protonic acids or Lewis acids. uc.edu The mechanism of chain growth involves the nucleophilic attack of a monomer on the positively charged growing chain end, causing the ring to open and the positive charge to be regenerated on the newly added monomer unit. uc.edu

For 3,3-dimethyl this compound, cationic polymerization has been shown to lead to limited conversions and low molecular weight polymers. ugent.be This is attributed to the occurrence of termination reactions between the growing chains and the formed polymer. ugent.be

Anionic polymerization involves a growing chain end that carries a negative charge or carbanion. hithaldia.inwordpress.com Initiation typically occurs via a nucleophilic attack on the monomer by a Lewis base or an alkali metal compound. hithaldia.in The chain propagates through repetitive conjugate addition reactions. hanyang.ac.kr

Anionic polymerization of 3,3-dimethyl this compound has been reported to yield polymers with molecular weights up to 35,000. ugent.be The mechanisms are thought to be similar to those for the anionic polymerization of thietanes. ugent.be Anionic polymerization can offer advantages such as the ability to produce polymers with narrow molecular weight distribution and the potential for living polymerization under appropriate conditions. wordpress.com However, it often requires rigorous purification processes and can be sensitive to functional groups with labile protons. wordpress.com

Radical ring-opening polymerization (rROP) is a method that utilizes a radical pathway to open cyclic monomers, leading to the incorporation of functional groups or heteroatoms within the polymer backbone. nih.govmdpi.com This process combines the advantages of ROP (introducing backbone functionalities) with the robustness and ease of radical polymerization. nih.gov Cyclic monomers with vinyl or exomethylene groups are particularly amenable to rROP via an addition-fragmentation mechanism. nih.govsemanticscholar.org

While the provided search results discuss rROP in general and for other cyclic monomers like cyclic ketene (B1206846) acetals and cyclic sulfones, specific detailed mechanisms for the radical ring-opening polymerization of this compound were not explicitly found within the provided snippets. However, the general principle involves a radical attacking the cyclic monomer, followed by ring opening and the generation of a new radical species that can propagate the chain. nih.govsemanticscholar.org

Mechanistic Insights into this compound Degradation and Ring Transformation

Selenetanes can undergo degradation and ring transformation reactions, influenced by factors such as light exposure. These processes often involve the scission or rearrangement of bonds within the four-membered ring.

Photochemical reactions can induce transformations in molecules containing selenium, including selenetanes. Studies on selenonucleobases, which can form this compound intermediates, provide insights into these mechanisms. For example, the thymidine:4-selenothymidine (Tp4SeT) dimer can undergo photochemical reactions. researchgate.net Following photoexcitation to the triplet state, a [2+2] cycloaddition can occur via stepwise, nonadiabatic mechanisms, leading to the formation of a Se⁵-selenetane intermediate in the ground state. researchgate.net

Subsequent transformation of this Se⁵-selenetane intermediate into a Se⁵-(6-4) product occurs through a concerted reaction in the ground state. researchgate.net This transformation is characterized by the simultaneous cleavage of a C4–Se8 bond and the formation of an S8–H9 bond. researchgate.net This provides a detailed mechanistic understanding of how this compound intermediates can be involved in the formation of specific photoproducts in biological systems.

Table 1: Polymerization of 3,3-Dimethyl this compound

Polymerization TypeCatalysts UsedConversionMolecular WeightNotes
CationicCationic catalystsLimitedLowTermination reaction between growing chains and formed polymer observed. ugent.be
AnionicAnionic catalystsUp to 35,000Up to 35,000Mechanisms believed to be analogous to thietane (B1214591) polymerization. ugent.be

Table 2: Photochemical Transformation of Se⁵-Selenetane Intermediate

IntermediateReaction TypeStateKey Bond ChangesProduct
Se⁵-selenetaneConcerted reactionGround stateC4–Se8 bond cleavage, S8–H9 bond formationSe⁵-(6-4) product researchgate.net

Reaction Pathways of this compound Derivatives

This compound derivatives undergo a variety of reactions, with their pathways often dictated by the lability of the Se-C bonds and the redox properties of selenium.

Redox Chemistry of Cyclic Selenides and Selenoxides in Catalytic Cycles

Cyclic selenides, including selenetanes, can participate in catalytic cycles involving their oxidation to selenoxides and subsequent reduction. This redox chemistry is particularly relevant in reactions mimicking the activity of selenoenzymes like glutathione (B108866) peroxidase (GPx). mdpi.comresearchgate.netmdpi.com

In a typical GPx-like catalytic cycle, a cyclic selenide (B1212193) is oxidized by hydrogen peroxide (H₂O₂) to the corresponding selenoxide. mdpi.comresearchgate.netmdpi.com The selenoxide is then reduced back to the selenide by a thiol co-substrate, such as dithiothreitol (B142953) (DTT) or glutathione (GSH), with the thiol being oxidized to a disulfide. mdpi.comresearchgate.netmdpi.comnih.gov

Species Oxidation State of Se Role in Catalytic Cycle
Cyclic Selenide Se(II) Catalyst (reduced form)
Cyclic Selenoxide Se(IV) Intermediate (oxidized form)

Research has shown that the solvent can influence the dominant catalytic cycle pathway. mdpi.com For instance, while a simple selenide/selenoxide redox cycle is predominant in water under physiological pH conditions, alternative pathways involving hypervalent selenium species might become significant in other solvents like methanol, especially for amino-substituted cyclic selenides. mdpi.comresearchgate.netnih.gov The conversion of selenoxides into these active species can be enhanced by the presence of acids. researchgate.netnih.gov

Stereochemical Aspects of Reactions Involving this compound Precursors

Stereochemistry plays a vital role in determining the outcome of reactions, particularly in organic synthesis. undip.ac.idscribd.com While direct information on the stereochemical aspects specifically involving this compound precursors is limited in the search results, the principles of stereochemistry in ring-opening and ring-forming reactions of cyclic compounds are relevant. scribd.comrsc.orglibretexts.org

Reactions involving the formation or cleavage of the this compound ring can be influenced by the stereochemistry of the starting materials or intermediates. For example, in the context of selenonucleobases, the formation of a this compound derivative from a thymidine:4-selenothymidine dimer involves a stepwise, nonadiabatic [2+2] cycloaddition in the triplet state, leading to a Se⁵-selenetane in the ground state. researchgate.net Subsequent transformations of this this compound into other products occur through concerted reactions in the ground state, characterized by specific bond cleavages and formations. researchgate.net

Stereospecific reactions are those where different stereoisomers of the reactant lead to different stereoisomers of the product. scribd.comlibretexts.org Stereoselective reactions, on the other hand, yield an excess of one stereoisomer product over others. scribd.com The stereochemical outcome of reactions involving this compound precursors would depend on the specific reaction mechanism, including the nature of the transition states and any intermediates formed.

Influence of Structural Factors on this compound Reactivity

The reactivity of selenetanes is significantly influenced by their structural features, including ring strain and the nature and position of substituents on the ring.

Role of Ring Strain in this compound Chemical Transformations

Ring strain is a key factor affecting the stability and reactivity of cyclic molecules, particularly small rings like the four-membered this compound ring. wikipedia.orglibretexts.org Ring strain arises from deviations of bond angles from their ideal values (angle strain), torsional strain from eclipsed conformations, and transannular strain. wikipedia.orglibretexts.org This inherent strain energy can make small rings more reactive compared to their acyclic counterparts or larger ring systems. wikipedia.orglibretexts.orgacs.orgrsc.org

The presence of ring strain in this compound can facilitate ring-opening reactions, providing a thermodynamic driving force for transformations that relieve this strain. rsc.orgnih.gov While the search results discuss ring strain in general cycloalkanes and other strained systems like cyclopropanes and cyclobutanes, the principles apply to this compound as well due to its four-membered ring structure. wikipedia.orglibretexts.orgacs.orgrsc.orgnih.gov The energy associated with ring strain can be utilized to drive various chemical transformations, including polymerization reactions and C-C bond activation. wikipedia.orgacs.orgrsc.org

Substituent Effects on Reaction Mechanisms

Substituents on the this compound ring can significantly influence its reactivity by altering the electron density distribution and steric environment. libretexts.orgmasterorganicchemistry.comucalgary.calibretexts.orgic.ac.uk These effects can be electronic (inductive and resonance) or steric in nature. libretexts.orgucalgary.calibretexts.org

Electron-donating substituents can increase electron density within the ring, potentially activating it towards electrophilic attack or influencing the stability of intermediates. libretexts.orgucalgary.ca Conversely, electron-withdrawing substituents can decrease electron density, deactivating the ring towards electrophilic attack but potentially making it more susceptible to nucleophilic attack or affecting the acidity of nearby protons. libretexts.orgucalgary.calibretexts.orgscribd.com

The position of substituents also plays a crucial role, particularly in directing the site of reaction in cyclic systems. libretexts.orglibretexts.org Steric effects of bulky substituents can hinder the approach of reagents to the reactive center, influencing both the rate and selectivity of a reaction.

While specific examples of substituent effects on this compound reaction mechanisms were not extensively detailed in the search results, the general principles of how substituents influence reactivity in organic molecules, particularly cyclic and heterocyclic compounds, are applicable. libretexts.orgmasterorganicchemistry.comucalgary.calibretexts.orgic.ac.ukscribd.com Studies on other cyclic selenides or heterocycles often provide insights into how similar substituent effects might operate in this compound chemistry. mdpi.comresearchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Methodologies in Selenetane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Selenetane Structures

NMR spectroscopy is a powerful tool for determining the molecular structure and dynamics of organic molecules, including selenetanes. Analysis of ¹H, ¹³C, and ⁷⁷Se NMR spectra provides detailed information about the chemical environment of hydrogen, carbon, and selenium nuclei within the this compound ring and any attached substituents.

¹H NMR Spectroscopic Analysis

¹H NMR spectroscopy is routinely used to characterize this compound derivatives. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide information about the different types of protons present in the molecule and their relative numbers and connectivity. For instance, studies on this compound derivatives have utilized ¹H NMR to confirm the structures of synthesized compounds, with specific peaks assigned to protons on the this compound ring and other functional groups. researchgate.netacs.orgrsc.orgscielo.org.mxwisc.edursc.org The chemical shifts and coupling constants observed in ¹H NMR spectra are sensitive to the electronic environment and spatial arrangement of the protons, offering insights into the conformation of the four-membered ring.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound compounds. The chemical shifts of the carbon signals are particularly sensitive to the hybridization state of the carbon atoms and the presence of electronegative atoms like selenium. oregonstate.eduudel.edu ¹³C NMR analysis, often performed with proton decoupling, helps in identifying all unique carbon atoms in the molecule. researchgate.netrsc.orgscielo.org.mxresearchgate.net Studies have reported ¹³C NMR data for this compound derivatives, with characteristic shifts observed for the carbons within the this compound ring and in attached substituents, aiding in structural confirmation. researchgate.netrsc.orgscielo.org.mx

⁷⁷Se-NMR Spectroscopic Analysis for Selenium Environments

⁷⁷Se-NMR spectroscopy is particularly valuable for directly probing the chemical environment of the selenium atom in selenetanes. ⁷⁷Se is a spin ½ nucleus with a natural abundance of 7.63%, which allows for its detection by NMR. northwestern.eduhuji.ac.il ⁷⁷Se chemical shifts span a very wide range, making this technique highly sensitive to subtle changes in the electronic and structural environment around the selenium atom. northwestern.eduhuji.ac.ilorganicchemistrydata.orgorganicchemistrydata.org Studies on cyclic selenides, including those with a four-membered ring structure, have used ⁷⁷Se-NMR to monitor reactions and confirm the formation of different selenium species, such as selenides and selenoxides. mdpi.com The ⁷⁷Se chemical shift can be influenced by factors such as the oxidation state of selenium, the nature of attached groups, and ring strain. mdpi.comresearchgate.net Coupling constants between ⁷⁷Se and other NMR-active nuclei, such as ¹H and ¹³C, can also be measured, providing further structural and bonding information. northwestern.eduhuji.ac.il

An example of ⁷⁷Se NMR data for a cyclic selenide (B1212193) (though not specifically this compound in the provided snippets, the principle applies) shows distinct shifts for the selenide form and its oxidized selenoxide forms, indicating the sensitivity of this technique to the oxidation state of selenium. mdpi.com

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound molecules by analyzing their characteristic absorption frequencies of infrared light. researchgate.netrsc.orgarchive.orgcambridge.org Vibrational modes associated with C-H, C-C, and C-Se bonds within the this compound ring and attached substituents contribute to the FTIR spectrum. Studies have employed FTIR spectroscopy to characterize the structures of synthesized this compound derivatives, observing relevant absorption bands that support the proposed molecular structures. researchgate.netrsc.org

Raman Spectroscopy for Polymeric this compound Materials

Raman spectroscopy is a complementary vibrational technique that can provide valuable information about the molecular structure and dynamics of materials, including polymers. ossila.comoptosky.netspectroscopyonline.commdpi.comrenishaw.com For polymeric materials derived from this compound, Raman spectroscopy can be used to study the polymer backbone, chain conformation, and interactions between polymer chains. ossila.comoptosky.netspectroscopyonline.commdpi.comresearchgate.net While specific examples of Raman spectroscopy applied directly to polymeric this compound materials were not extensively detailed in the search results, the technique is generally applicable to the characterization of polymer structures and can provide insights into features such as crystallinity, orientation, and the presence of specific functional groups within the polymer chain. ossila.comoptosky.netspectroscopyonline.commdpi.comrenishaw.com The polymerization of 3,3-dimethylthis compound has been reported, suggesting the potential for studying such polymeric materials using techniques like Raman spectroscopy. researchgate.netugent.be

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. This is invaluable for identifying this compound compounds and their transformation products. msu.edu

Electron Ionization Mass Spectrometry (EI MS)

Electron Ionization Mass Spectrometry (EI MS) is a common ionization technique where a high-energy electron beam interacts with gas-phase molecules, causing ionization and often fragmentation. msu.edushimadzu.decreative-proteomics.com The resulting mass spectrum shows a molecular ion peak (M•+) corresponding to the intact molecule (minus one electron) and fragment ion peaks, which arise from the dissociation of the molecular ion. shimadzu.decreative-proteomics.com The pattern of these fragment ions is characteristic of the molecule's structure and can be used for identification and structural elucidation. shimadzu.decreative-proteomics.com

For this compound and its derivatives, EI MS can provide the molecular weight and fragmentation pathways involving the this compound ring. The presence of selenium isotopes (primarily 76Se, 77Se, 78Se, 80Se, and 82Se) leads to characteristic isotopic patterns in the mass spectrum, which can aid in confirming the presence of selenium in the molecule. Analysis of a seleninate ester, a related organoselenium compound, using EI MS showed a molecular ion peak minus oxygen (M+ − O) and other fragment ions, demonstrating the utility of this technique for such structures. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This hyphenated technique is particularly useful for analyzing mixtures and monitoring chemical reactions, including those involving selenetanes. axcendcorp.com LC separates the components of a reaction mixture based on their differential interactions with a stationary phase, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. nih.govaxcendcorp.com

LC-MS allows for the identification and quantification of reactants, products, and intermediates in complex reaction systems. axcendcorp.com By monitoring the changes in peak intensities over time, the kinetics and mechanisms of reactions can be studied. researchgate.netspectroscopyonline.comthermofisher.com LC-MS has been applied to monitor reactions of amino-substituted cyclic selenides, providing insights into the formation and transformation of various species, including selenoxides and dihydroxy selenanes. mdpi.comsemanticscholar.org This demonstrates the applicability of LC-MS for tracking changes in cyclic selenium compounds during reactions. The use of soft ionization techniques within LC-MS, such as atmospheric-pressure chemical ionization (APCI) or electrospray ionization (ESI), can be beneficial for obtaining molecular ions with less fragmentation, which is particularly useful for less stable or higher molecular weight species. mdpi.comsemanticscholar.orgspectroscopyonline.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray Diffraction (XRD) is a non-destructive technique that provides detailed information about the crystal structure of materials. malvernpanalytical.comdrawellanalytical.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, the arrangement of atoms within the crystal lattice can be determined. drawellanalytical.comwikipedia.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Stereochemistry

Single-crystal X-ray Diffraction (SC-XRD) is the premier technique for unambiguously determining the three-dimensional molecular structure of crystalline compounds at atomic resolution. wikipedia.orgcesamo.frcnr.itresearchgate.net This includes precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecular geometry. cesamo.frresearchgate.net For chiral this compound derivatives that can form suitable single crystals, SC-XRD is invaluable for determining their absolute configuration and stereochemistry. semanticscholar.orgmt.comsoton.ac.uknih.gov

The diffraction pattern from a single crystal is unique to its unit cell and atomic arrangement. drawellanalytical.comwikipedia.org By measuring the angles and intensities of the diffracted beams, the electron density map of the crystal can be reconstructed, revealing the positions of the atoms. wikipedia.org SC-XRD is considered the most powerful method for obtaining the atomic arrangement in the solid state and is essential for understanding structure-activity relationships and validating synthetic targets. cesamo.frresearchgate.net While specific SC-XRD data for the parent this compound was not found in the provided results, the technique has been used to determine the absolute configuration of related optically active seleninate esters, highlighting its utility for organoselenium compounds. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV (200-400 nm) and visible (400-700 nm) regions of the electromagnetic spectrum. shu.ac.uklibretexts.orgcentre-univ-mila.dz This absorption corresponds to the excitation of valence electrons from lower energy molecular orbitals (e.g., HOMO) to higher energy unoccupied orbitals (e.g., LUMO). libretexts.orglibretexts.orgmsu.edu The wavelengths at which absorption occurs and the intensity of the absorption bands are characteristic of the molecule's electronic structure and the presence of chromophores. mt.comshu.ac.uk

UV-Vis spectroscopy can provide information about the electronic transitions within this compound molecules, particularly if they contain conjugated systems or heteroatoms with lone pairs that contribute to n→σ* or other transitions in the measurable range. shu.ac.ukcentre-univ-mila.dz The technique is also widely used for quantitative analysis based on the Beer-Lambert Law, which relates absorbance to concentration. mt.comcentre-univ-mila.dz This makes UV-Vis spectroscopy a convenient tool for monitoring the progress of chemical reactions by tracking the consumption of reactants or the formation of products that absorb in the UV-Vis region. researchgate.netspectroscopyonline.comthermofisher.comcesamo.fr Changes in absorbance over time can be used to determine reaction rates and study kinetics. researchgate.netspectroscopyonline.comthermofisher.com UV-Vis spectroscopy has been employed to monitor the decomposition of hydrogen peroxide in the presence of cyclic selenides, demonstrating its application in studying the reactivity of these compounds. semanticscholar.org Absorption maxima (λmax) and molar absorptivities (ε) obtained from UV-Vis spectra are valuable spectroscopic parameters. For a seleninate ester, UV-Vis absorption bands were observed with specific λmax and ε values. acs.org

Advanced Microscopy Techniques for Polymeric this compound Materials

Advanced microscopy techniques are crucial for characterizing the morphology, structure, and properties of polymeric materials at the micro and nanoscale. amazon.compreprints.orgnih.govespublisher.com When this compound is incorporated into polymeric structures, these techniques can provide insights into the material's architecture, phase separation, and surface features.

Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal the surface topography and internal structure of polymeric this compound materials, providing information on features like particle size, shape, and dispersion of components. nanoient.org Atomic Force Microscopy (AFM) offers high-resolution surface imaging and can probe mechanical properties at the nanoscale. amazon.compreprints.orgnih.gov Coupled techniques like AFM-IR combine the spatial resolution of AFM with the chemical identification capabilities of infrared spectroscopy, allowing for chemical mapping of polymer surfaces. preprints.orgnih.gov

For polymeric selenetanes, advanced microscopy could be used to study the arrangement of polymer chains, the formation of crystalline or amorphous domains, and the distribution of this compound units within the polymer matrix. Techniques like cryo-microtome and selective staining, often used in conjunction with TEM, can help visualize the phase morphology of block copolymers and other complex polymer architectures. mdpi.com While specific examples of advanced microscopy applied solely to polymeric this compound materials were not found in the provided search results, these techniques are standard tools in polymer science and would be essential for a comprehensive characterization of such materials. amazon.compreprints.orgnih.govespublisher.comnanoient.orgmdpi.comsuperresolution.nl They are particularly useful for understanding how the incorporation of this compound affects the material's nanostructure and ultimately its bulk properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused electron beam to scan the surface of a sample, generating signals that provide information about its surface topography and composition mdpi.comyoutube.com. Secondary electrons emitted from the sample surface are commonly used to create high-resolution images revealing surface morphology mdpi.comyoutube.compsu.edu. Backscattered electrons (BSE) and characteristic X-rays can also be detected, providing insights into elemental composition and distribution mdpi.comyoutube.compsu.edu. SEM offers a large depth of field, allowing for the imaging of rough surfaces with good resolution mdpi.com. The spatial resolution of modern SEM instruments can reach below 1 nanometer psu.edu.

In the broader context of selenium research, SEM has been successfully employed to characterize the morphology of selenium nanoparticles (SeNPs), showing them to be typically spherical with smooth surfaces and uniform size distribution ajbls.comekb.eg. For instance, SEM images have corroborated the spherical shape and uniform size distribution of SeNPs synthesized using plant extracts ajbls.com. The technique is also used in conjunction with Energy Dispersive X-ray Spectroscopy (EDS) to confirm the elemental composition of selenium materials, showing strong signals from selenium atoms youtube.compsu.eduekb.eg. While direct SEM studies specifically on the isolated this compound molecule are not detailed in the search results, SEM's capability to reveal surface features and morphology at the nanoscale suggests its potential utility in examining this compound when it is part of a solid matrix, a thin film, or incorporated into nanostructures.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images by transmitting a beam of electrons through a very thin specimen academicjournals.orgnih.gov. This technique allows for the visualization of internal structure, morphology, and crystallographic information at the nanoscale, often providing higher resolution than SEM academicjournals.orgnih.gov. TEM is particularly useful for studying the size, shape, and distribution of nanoparticles ajbls.comekb.egnih.gov.

Research on selenium nanoparticles frequently utilizes TEM to determine their precise size and shape ajbls.comekb.egnih.gov. TEM images have confirmed the spherical shape and size range of biosynthesized SeNPs, with reported sizes varying depending on the synthesis method ekb.egnih.gov. For example, TEM has shown spherical SeNPs with sizes ranging from 5–22 nm and 60–80 nm in different studies ekb.egnih.gov. The technique can reveal mono-distribution of nanoparticles and provide detailed structural features ekb.eg. Although specific TEM studies on this compound itself were not found, the application of TEM to selenium-containing nanoparticles demonstrates its capability to provide crucial nanoscale structural information that could be relevant if this compound is synthesized in or incorporated into such forms.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that provides high-resolution topographical images of surfaces by scanning a sharp tip attached to a cantilever across the sample academicjournals.orgnih.govyoutube.com. AFM can operate in various environments, including air and liquid, making it suitable for a wide range of samples nih.gov. Beyond topography, AFM can also be used to study surface properties such as adhesion, friction, and mechanical stiffness through techniques like force spectroscopy nih.govnih.govresearchgate.net. AFM is particularly valuable for analyzing the surface structure and morphology of thin films and biological samples at the nanometer scale academicjournals.orgnih.govyoutube.com.

Theoretical and Computational Investigations of Selenetane

Quantum Chemical Approaches to Selenetane Electronic Structure

Quantum chemical methods are essential tools for probing the electronic structure of molecules. By solving or approximating the Schrödinger equation, these methods can provide detailed information about molecular geometries, energy levels, charge distributions, and spectroscopic properties.

Density Functional Theory (DFT) Studies of this compound Systems

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2, CASPT2//CASSCF)

Ab initio methods, which are based directly on the fundamental principles of quantum mechanics without empirical parameters, and post-Hartree-Fock methods offer higher levels of accuracy for electronic structure calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) and multiconfigurational approaches such as Complete Active Space Self-Consistent Field (CASSCF) and Multistate Complete Active Space Second-Order Perturbation Theory (MS-CASPT2) are employed to account for electron correlation effects, which are crucial for accurately describing electronic states, especially in complex systems or during bond breaking/formation processes ups-tlse.frmolcas.orgarxiv.org.

CASSCF involves selecting an active space of electrons and orbitals to account for static correlation, while CASPT2 adds dynamic correlation on top of a CASSCF reference wavefunction molcas.orgarxiv.orgungur.org. These methods are particularly valuable for studying excited states and reaction pathways involving changes in electronic configuration molcas.orgnih.gov. For example, high-level MS-QM(CASPT2//CASSCF) methods have been employed to explore the excited-state decay and reaction mechanisms of a thymidine:4-selenothymidine (Tp4SeT) dimer in aqueous solution researchgate.net. This study investigated pathways leading to a Se⁵-selenetane intermediate, highlighting the utility of these methods in understanding the photochemistry of selenium-containing molecules researchgate.net. CASSCF/CASPT2 formalism has also been applied to study the electronic structure of complex systems like cytochrome P450 compound I models nih.gov.

Analysis of Molecular Orbitals and Electronic Properties

The analysis of molecular orbitals and electronic properties provides fundamental insights into the chemical behavior of this compound and related compounds. Molecular orbitals describe the spatial distribution and energy of electrons within a molecule and are typically constructed by combining atomic orbitals wikipedia.orglibretexts.orgpressbooks.pub. The characteristics of these orbitals, such as their shapes, energies, and spatial extent, dictate a molecule's reactivity and physical properties rowansci.combeilstein-journals.org.

Computational methods like DFT and ab initio techniques enable the calculation and visualization of molecular orbitals rowansci.com. Analysis of electronic properties, including frontier molecular orbitals (HOMO and LUMO), charge distributions (e.g., using Mulliken or Natural Bond Orbital analysis), and electrostatic potentials, helps in understanding bonding, potential reaction sites, and intermolecular interactions uctm.edumdpi.comrowansci.comnih.gov. For instance, Natural Bond Orbital (NBO) analysis can provide insights into the nature of chemical bonds and charge transfer within a molecule uctm.edumdpi.comnih.gov. While specific detailed analyses solely focused on the parent this compound's molecular orbitals were not extensively detailed in the provided snippets, the general applicability of these analytical techniques to understand the electronic structure of organic molecules, including those containing selenium, is well-established.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are computational techniques used to model the time-dependent behavior of molecular systems. By simulating the motion of atoms and molecules according to classical mechanics, MD can provide insights into dynamic processes, conformational changes, and interactions in various environments.

Nonadiabatic Dynamics Simulations of Photoreactions Involving this compound

Nonadiabatic dynamics simulations are particularly important for studying photochemical reactions, where transitions between different electronic states occur. These simulations account for the coupling between electronic and nuclear motion, which is essential for describing processes like internal conversion and intersystem crossing nih.govupenn.edursc.org. Surface hopping is a common technique used in nonadiabatic dynamics to model transitions between potential energy surfaces nih.govupenn.educhemrxiv.org.

While direct nonadiabatic dynamics simulations of the parent this compound molecule were not specifically highlighted, studies on photoreactions involving selenium-containing compounds demonstrate the relevance of these methods. As mentioned earlier, nonadiabatic decay channels and a stepwise nonadiabatic mechanism were explored using MS-QM(CASPT2//CASSCF) methods for a photoreaction involving a selenonucleobase dimer that forms a Se⁵-selenetane intermediate researchgate.net. This indicates that nonadiabatic dynamics simulations, often combined with high-level quantum chemistry, are valuable for understanding the complex photochemical transformations that can lead to or involve this compound-like structures researchgate.net.

QM/MM Methods for Condensed Phase Reactions

To accurately model chemical processes in realistic environments, such as in solution or biological systems, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are frequently employed mpg.dearxiv.orgresearchgate.netpsu.edu. QM/MM approaches treat the chemically reactive region (where electronic changes occur) with a quantum mechanical method, while the surrounding environment is described by a computationally less expensive molecular mechanics force field mpg.depsu.eduunipi.it. This allows for the inclusion of environmental effects, such as solvation or protein interactions, on the reaction pathway and dynamics mpg.deunipi.it.

QM/MM methods have been successfully applied to study a wide range of reactions in condensed phases and biological systems, including enzymatic reactions and processes in explicit solvent researchgate.netpsu.edu. The study on the photoreaction of the selenonucleobase dimer, which involves the formation of a Se⁵-selenetane intermediate, was conducted in aqueous solution, likely employing QM/MM or a similar approach to account for the solvent environment researchgate.net. This highlights the necessity and application of QM/MM methods when studying reactions involving this compound systems in condensed phases, where explicit consideration of the environment is crucial for obtaining accurate results mpg.depsu.eduunipi.it.

Conformational Analysis and Ring Puckering Potentials

The four-membered ring structure of this compound is not rigid and undergoes conformational changes, often described by ring puckering. Computational methods are essential for exploring the potential energy surface associated with these puckering motions and identifying the most stable conformers and the energy barriers between them.

Ring puckering in N-membered rings can be described using N-3 vibrations that represent the out-of-plane deformations. smu.edu Programs exist that utilize coordinate transformations based on normal mode analysis to provide quantitative data for interpreting ring conformations and planar ring forms. smu.edu This data includes ring puckering coordinates, ring deformation coordinates, and the orientation of substituents. smu.edu This information is vital for conformational and electronic structure analysis, allowing for the description of non-planar conformations, the expression of a given conformation in terms of basis conformations, and the description of conformational processes like ring pseudorotation and inversion. smu.edu

Studies on other cyclic systems, such as five- and six-membered organosilicon compounds, have demonstrated the effectiveness of combining experimental data from rotational and vibrational spectroscopy with quantum chemical calculations (DFT, MP2, and CCSD methods) to accurately determine molecular structure and ring-puckering potential energy functions (PEFs). memphis.edu While these studies focus on silicon-containing rings, the computational approaches and the concept of analyzing PEFs are directly applicable to understanding the conformational landscape of this compound. The analysis of spectra can provide evidence for planar or puckered ring forms, and computational methods help evaluate spectra and identify corresponding structural features. memphis.edu

Furthermore, computational and NMR conformational analysis of cyclic structures, such as galactofuranoside rings, highlights the importance of computational methods, including DFT and MP2, in modeling ring conformations and understanding the influence of substituents on ring puckering. frontiersin.org These studies emphasize that the choice of computational method and the inclusion of factors like dispersion correction are crucial for obtaining accurate results regarding the relative energies of different conformers. frontiersin.org While focused on sugar rings, the principles of exploring conformational space and the sensitivity of results to computational parameters are relevant to this compound.

Computational Catalysis and Reaction Mechanism Elucidation

Computational methods are powerful tools for investigating catalytic processes involving this compound or its derivatives and elucidating the step-by-step mechanisms of reactions. This includes identifying intermediates, transition states, and the energy profiles of reaction pathways.

Computational catalysis aims to understand catalysts at the molecular level, often employing DFT computational modeling to explore the energy landscapes of reactions and the impact of ligands and the coordination environment. ethz.chaps.org This involves studying the various steps and equilibria within a catalytic cycle. ethz.ch

One example of computational studies on reaction mechanisms involving a selenium-containing ring is the investigation of the photoreactivity of a thymidine:4-selenothymidine dimer. researchgate.net High-level QM/MM calculations were used to explore excited-state decay and reaction pathways, including a [2+2] cycloaddition that ultimately yields a Se⁵-selenetane species in the ground state. researchgate.net This this compound then undergoes a concerted reaction to form a different product. researchgate.net Such studies provide detailed mechanistic insights at the molecular level, including the identification of intermediates and the characterization of transition states. researchgate.net

Elucidating Reaction Pathways and Transition States

Elucidating reaction pathways and identifying transition states are fundamental aspects of understanding chemical reactions computationally. A reaction proceeds through a transition state, which represents an energy maximum along the reaction coordinate connecting reactants and products. mit.eduims.ac.jp Transition states are fleeting and difficult to observe experimentally, making computational methods essential for their characterization. mit.eduims.ac.jpfossee.in

Computational methods for finding transition states often involve optimizing the path connecting reactants and products on the potential energy surface. ims.ac.jp Techniques like the Nudged Elastic Band (NEB) method are commonly used, although they can be computationally expensive. ims.ac.jp Recent advancements in computational methods, including those utilizing machine learning, aim to rapidly predict transition state structures, significantly reducing computational cost while maintaining high accuracy compared to traditional quantum chemistry techniques. mit.eduims.ac.jp These models can predict transition state structures given the structures of reactants and products. mit.edu

Understanding the transition state structure is crucial for designing new reactions and catalysts. mit.edu Computational studies can provide insights into the molecular trajectories and the minimum energy path of a reaction. fossee.in The activation energy associated with the transition state is a key factor in determining the reaction rate. fossee.in

Predicting Reactivity Descriptors

Computational methods can be used to predict reactivity descriptors, which are parameters that help quantify and understand the chemical reactivity of a molecule or specific sites within a molecule. These descriptors can indicate how a molecule is likely to behave in a chemical reaction.

Reactivity descriptors, such as condensed Fukui functions, can indicate the site most prone to electrophilic or nucleophilic attack based on how the electron density responds to the approach of another reactant. mit.edu These descriptors, derived from quantum mechanical calculations, carry key information about chemical reactivity. mit.edu

The calculation of reactivity descriptors often involves the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO gap, for instance, is an important indicator of reactivity. researchgate.net Computational studies have shown that certain density functionals are better at accurately predicting these descriptors by fulfilling theorems like the Janak and Ionization Energy theorems. nih.gov

Predicting reactivity descriptors computationally is valuable for understanding chemical behavior and can be used in developing predictive models, including those utilizing machine learning, for structure-activity relationships. mit.eduresearchgate.net

Computational Design and Predictive Modeling of this compound Derivatives

Computational methods are increasingly applied to the design and predictive modeling of new molecules, including derivatives of core structures like this compound. This involves using computational tools to predict properties and activities before experimental synthesis.

Computational design and predictive modeling are utilized across various fields, including the design of high-energy compounds and biomolecules. nih.govkeystonesymposia.org These approaches use mathematical and computational methods to predict outcomes or properties. mathworks.com Predictive modeling can involve techniques like curve and surface fitting, time series regression, or machine learning. mathworks.com The process typically involves cleaning data, choosing a modeling approach, preprocessing data, training the model, and validating its accuracy. mathworks.com

For designing new molecules, computational methods can predict properties such as electronic structures, heats of formation, and even more complex characteristics like detonation properties or biological activities. nih.gov This allows for the in silico screening and optimization of potential candidates.

Structure-Activity/Reactivity Relationship Studies

Structure-Activity Relationship (SAR) or Structure-Reactivity Relationship studies aim to understand how changes in the molecular structure of a compound affect its biological activity or chemical reactivity. Computational methods are integral to modern SAR/SRR studies.

Computational approaches, including in silico methods, are used to rapidly characterize and encode SAR. azolifesciences.com These methods can help identify, explain, and predict structure-activity relationships, although caution is needed in interpreting the results as they are based on models. azolifesciences.com Computational tools can compute molecular descriptors that capture the ability of molecules to interact with others, aiding in finding relationships between structure and properties like binding affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models, often built using machine learning and deep learning algorithms, are used to predict properties such as binding affinity and selectivity based on molecular descriptors. chemrxiv.org These models can reveal key pharmacophoric and physicochemical features critical for activity and selectivity. chemrxiv.org Molecular docking studies can further highlight the structural basis of interactions. chemrxiv.org

Computational SAR studies have been applied to various compound classes to understand their activity against biological targets or in specific reactions. mdpi.comresearchgate.net By analyzing the interactions of molecules with binding pockets or active sites, computational methods can provide insights into the structural features that contribute to activity and guide the design of more potent or selective derivatives. researchgate.net

Enzyme Engineering and Biomimetic Studies Involving this compound Analogues

Computational approaches are increasingly used in enzyme engineering to design or modify enzymes for specific catalytic activities. nih.govnih.govfebs.org This involves tailoring enzymes for target substrates or designing entirely new active sites. nih.gov While the direct involvement of this compound analogues in reported enzyme engineering or biomimetic studies is not explicitly detailed in the search results, the computational methodologies used in these fields are relevant for potential future applications involving selenium-containing compounds.

Computational protein design can lead to significant improvements in catalytic activity. nih.gov Methods include computational re-design of existing enzymes and the design of de novo active sites. nih.gov Molecular dynamics simulations and QM/MM analyses are used to study substrate interactions, conformational changes, and the energy profiles within enzyme active sites. nih.gov These computational studies provide valuable insights into the factors governing enzyme catalysis. nih.govfebs.org

Biomimetic studies aim to create synthetic systems that mimic biological processes, often involving catalysts that replicate the function of enzymes. Computational modeling can assist in the design of such biomimetic catalysts. While specific examples involving this compound analogues in this context were not found, the general principles of computational design and mechanism elucidation discussed in previous sections are applicable to the design and study of synthetic catalysts that might incorporate selenium and aim to mimic enzymatic activity. The computational design of intrinsically disordered proteins, for instance, focuses on understanding sequence-structure-function relationships to design proteins with tailored properties, a concept that could potentially be extended to the design of selenium-containing biomimetic systems. laas.fr

Polymerization Research of Selenetane and Its Analogues

Ring-Opening Polymerization (ROP) of Selenetanes

Selenetanes, being cyclic compounds containing a selenium atom within the ring, can undergo ROP to form polymers with selenium atoms incorporated into the polymer backbone. The polymerization of 3,3-dimethyl selenetane has been reported using both cationic and anionic catalysts. researchgate.net

Monomer Scope and Polymerizability of this compound Derivatives

The feasibility of a cyclic monomer to undergo ROP is influenced by thermodynamic and kinetic factors. youtube.com Thermodynamically, ring strain is a key driving force for ROP, with three- and four-membered rings typically exhibiting high strain. youtube.com this compound, a four-membered ring, possesses significant ring strain, which favors its polymerization via ROP. However, thermodynamic favorability alone is not sufficient; a kinetic pathway involving an initiator attacking a heteroatom in the ring is also necessary for polymerization to occur. youtube.com

Research indicates that 3,3-dimethyl this compound can be polymerized under the influence of various catalysts. researchgate.net The scope of polymerizable this compound derivatives extends to those that can undergo ring-opening reactions initiated by cationic or anionic species.

Kinetics and Thermodynamics of this compound ROP

The thermodynamics of ROP are governed by the change in Gibbs free energy ((\Delta G_p)), which must be negative for polymerization to be possible. wiley-vch.de This is related to the enthalpy change ((\Delta H_p)) and entropy change ((\Delta S_p)) of polymerization ((\Delta G_p = \Delta H_p - T\Delta S_p)). wiley-vch.de For many cyclic monomers, including those with 3 to 8 atoms, polymerization is driven by the release of ring strain, contributing a negative enthalpy change. wiley-vch.de The higher the ring strain, the more thermodynamically favorable the polymerization. wiley-vch.de

While specific detailed kinetic and thermodynamic parameters for the ROP of this compound itself are not extensively detailed in the provided snippets, general principles of ROP kinetics apply. Reaction rates indicate the speed at which monomers are consumed. plos.org The kinetics of ROP can be influenced by factors such as the nature of the initiator/catalyst, monomer concentration, temperature, and solvent. wiley-vch.denih.gov The reversibility of the propagation step can lead to an equilibrium between monomer and polymer, with the equilibrium monomer concentration being a measure of the monomer's thermodynamic polymerizability. wiley-vch.de

For 3,3-dimethyl this compound, cationic polymerization has been reported to lead to limited conversions, potentially due to termination reactions. Anionic polymerization, on the other hand, has yielded polymers with higher molecular weights, suggesting more favorable kinetics and/or thermodynamics under these conditions. researchgate.net

Catalytic Systems for this compound Polymerization

ROP of cyclic monomers can be initiated or catalyzed by a variety of species, including ionic and organocatalytic systems. wikipedia.orgwiley-vch.de

Cationic Initiators

Cationic ROP (CROP) involves a positively charged intermediate. wikipedia.org Initiators for CROP are typically Brønsted acids or Lewis acids. mdpi.compslc.ws Examples include "dry" acids like HCl, H₂SO₄, HClO₄, and HOSO₂CF₃, as well as heteroatom poly-acids. mdpi.com Cationic photoinitiators, such as sulfonium (B1226848) and iodonium (B1229267) salts, which generate acids upon UV irradiation, have also gained industrial importance. mdpi.comfujifilm.com

In the context of selenetanes, cationic polymerization of 3,3-dimethyl this compound has been explored. researchgate.net However, this approach reportedly resulted in limited conversions and low molecular weight polymers, attributed to termination reactions between growing chains and the formed polymer. researchgate.net

Anionic Initiators

Anionic ROP (AROP) involves nucleophilic reagents as initiators and proceeds via a negatively charged intermediate. wikipedia.orglibretexts.org Monomers with three-membered rings, such as epoxides, aziridines, and episulfides, can undergo anionic ROP. wikipedia.org Strong bases or nucleophiles, such as alkali metals, alkali amides, alkyl lithiums, and organometallic compounds, can act as anionic initiators. libretexts.orgmdpi.comunacademy.com

Anionic polymerization has been successfully applied to the ROP of 3,3-dimethyl this compound, yielding polymers with molecular weights up to 35,000. researchgate.net The mechanisms of polymerization for selenetanes are believed to be analogous to those proposed for the polymerization of thietanes (sulfur analogues of selenetanes). researchgate.net

Control of Polymer Architecture and Molecular Weight in this compound Polymers

Controlling polymer architecture and molecular weight is a critical aspect of polymer synthesis, influencing the material's properties. Various strategies exist for achieving this control in different polymerization systems, including ring-opening polymerization and step-growth polymerization. rsc.orgdiva-portal.org Approaches can involve the careful selection of catalysts or initiators and the use of chain transfer agents. mdpi.comrsc.orgdiva-portal.org For instance, controlled ring-opening polymerization can yield high-molecular-weight polymers with low polydispersity under mild conditions. diva-portal.org In some step-growth polymerizations, the ratio of monomers and chain transfer agents can be varied to control molecular weight and achieve specific architectures like linear homopolymers, diblock copolymers, or star-shaped polymers. rsc.org

Based on the provided search results, there is no specific research detailed on the precise methods used to control the polymer architecture or molecular weight specifically for this compound polymers. Research on controlling these parameters is extensive for other polymer systems, but direct application to this compound is not described in the retrieved information.

Co-polymerization Strategies Involving this compound Monomers

Copolymerization involves the polymerization of a mixture of two or more different monomers, leading to polymers with varying arrangements of repeat units along the chain. open.edulibretexts.org This technique allows for a broader range of material properties compared to homopolymers. open.edu Different types of copolymers can be formed, including statistical (or random), alternating, block, and graft copolymers, depending on the monomers' reactivity ratios and the polymerization conditions. open.edulibretexts.org

Strategies for copolymerization involve selecting appropriate catalyst systems and reaction conditions to influence the sequence distribution of the monomers in the polymer chain. mdpi.comunifr.ch For example, the reactivity ratios of monomers can be tuned by their steric hindrance or electronic properties. unifr.ch

The retrieved information does not provide details on specific co-polymerization strategies that have been successfully applied to this compound monomers.

Advanced Material Science Research Focused on Selenetane

Development of Selenium-Containing Polymers for Functional Materials

The integration of selenium into polymer structures has garnered significant interest due to the unique properties conferred by the selenium atom, such as high reactivity and sensitivity stemming from its lower electronegativity and larger atomic radius compared to sulfur. These characteristics make selenium-containing polymers promising candidates for a variety of functional materials. Research in this area has explored various synthetic routes to incorporate selenium into polymer backbones and as pendant groups, leading to materials with novel optical, electrical, and responsive properties.

Synthesis of Novel Poly(selenetanes)

The synthesis of poly(selenetanes), also known as poly(trimethylene selenide)s, is primarily achieved through the ring-opening polymerization (ROP) of selenetane, a four-membered selenium-containing heterocycle. This method is a form of chain-growth polymerization where the terminus of a polymer chain attacks the cyclic monomer, leading to the formation of a longer polymer chain. The driving force for the ROP of cyclic monomers like this compound is often the relief of ring strain.

Cationic ring-opening polymerization (CROP) is a common method for the polymerization of heterocyclic monomers. In this process, a cationic initiator attacks the heteroatom of the cyclic monomer, generating a cationic active center that propagates the polymerization. While specific studies on the living cationic polymerization of this compound are not extensively documented, the principles of living polymerization, which eliminates termination and chain transfer reactions, are desirable for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.

The synthesis of selenium-containing polymers can also be achieved through other methods like stepwise polymerization. For instance, polyselenomethylene was synthesized by reacting sodium selenide (B1212193) with methylene bromide. However, for the synthesis of poly(selenetanes), ROP remains the most direct approach. The synthesis of related poly(sulfide selenide)s has been achieved directly from elemental selenium and episulfides, showcasing the diverse strategies for creating polymers with chalcogen backbones wikipedia.org.

Table 1: Comparison of Polymerization Methods for Selenium-Containing Polymers

Polymerization Method Monomers Resulting Polymer Key Features
Ring-Opening Polymerization This compound, γ-Selenobutyrolactone Poly(this compound), Selenide-containing polyesters Controlled molecular weight, potential for living polymerization.
Step-Growth Polymerization Sodium selenide, Dihaloalkanes Polyselenomethylene Traditional method, may result in lower molecular weight polymers.

Incorporating this compound Moieties into Polymer Backbones

The incorporation of this compound moieties, or more broadly, selenium atoms, into polymer backbones can be achieved through various synthetic strategies, leading to materials with unique properties. One approach is the copolymerization of this compound with other cyclic monomers, which would result in block or random copolymers containing poly(this compound) segments. The synthesis of block copolymers is a powerful tool for creating materials with tailored properties, and combining a poly(this compound) block with other polymer blocks could lead to novel amphiphilic or thermoplastic elastomeric materials researchgate.netnih.govharth-research-group.orgrsc.org.

Another method involves the synthesis of polymers with pendant this compound groups. This can be accomplished by polymerizing a monomer that already contains a this compound ring. For example, polymers with pendant selenium coronands have been prepared by the free radical polymerization of acryloyl esters of these coronands cdnsciencepub.com. This approach allows for the properties of the polymer to be tuned by the nature of the polymer backbone, while the pendant this compound groups can impart specific functionalities.

Multicomponent polymerization offers a versatile route to incorporate selenium into polymer backbones. A protocol for the synthesis of multiresponsive selenide-containing polymeric architectures has been developed through the multicomponent polymerization of primary diamines, γ-butyroselenolactone, and electrophilic reagents rsc.org. This method allows for the synthesis of polymers with a regular arrangement of ester and selenide units in the backbone.

This compound in Catalysis Research

Organoselenium compounds have been extensively studied for their catalytic activities, drawing inspiration from the role of selenium in biological systems, particularly in the selenoenzyme glutathione (B108866) peroxidase (GPx). The unique redox properties of selenium make it a versatile element in catalysis, enabling a range of oxidative functionalization reactions.

Glutathione Peroxidase-Like Activity Studies of this compound Analogues

Glutathione peroxidase is a crucial antioxidant enzyme that catalyzes the reduction of harmful hydroperoxides by glutathione. The active site of GPx contains a selenocysteine residue, and the catalytic cycle involves the oxidation of the selenol to a selenenic acid, followed by reaction with glutathione to regenerate the active enzyme. Many organoselenium compounds have been synthesized and studied as mimics of GPx semanticscholar.org.

The catalytic cycle of GPx mimics typically involves the oxidation of the selenium center by a peroxide, followed by reduction with a thiol. For some cyclic selenides, the formation of a spirodioxyselenurane intermediate is a key step in the catalytic process acs.org. The study of various cyclic selenides suggests that a this compound analogue could potentially exhibit GPx-like activity, although its efficiency would depend on the stability of the four-membered ring and the electronic effects of any substituents.

Table 2: Factors Influencing GPx-Like Activity of Cyclic Selenides

Factor Influence on Activity Rationale
Ring Size Optimal ring size is often five-membered. Ring strain and accessibility of the selenium atom. acs.orgsemanticscholar.org
Substituents Neutral or basic groups can enhance activity. Electronic effects on the selenium center. acs.org

Organoselenium Catalysis Involving this compound Structures

Organoselenium compounds are effective catalysts for a variety of organic transformations, particularly oxidation reactions. The catalytic cycle often involves the in-situ generation of a catalytically active selenium species, such as a seleninic acid or a selenoxide, from a diselenide or selenide precursor. These species then act as oxygen transfer agents from a stoichiometric oxidant, like hydrogen peroxide, to the substrate.

While there is a lack of specific examples of this compound structures being used as catalysts in the literature, the known reactivity of other selenium heterocycles suggests their potential in this area. For instance, N-heterocyclic carbene selenides have been shown to be effective precatalysts for allylic and propargylic C-H amination reactions acs.org. The catalytic cycle is proposed to involve a ligand-free selenium diimide as the active species.

The development of chiral organoselenium catalysts for asymmetric synthesis is an active area of research nih.gov. Chiral selenoureas have been used as bifunctional catalysts in asymmetric Michael additions, demonstrating the potential of organoselenium compounds in stereoselective catalysis rsc.org. It is conceivable that chiral this compound derivatives could be designed to act as catalysts in asymmetric transformations, although this remains an unexplored area. The study of selenium heterocycles in catalysis is a growing field, and the unique properties of the this compound ring could offer new opportunities for catalyst design researchgate.netacs.orgmdpi.com.

This compound as Precursors in Advanced Materials Research

The synthesis of advanced materials, such as metal selenide nanoparticles and thin films, often relies on the use of suitable precursors that can deliver the desired element in a controlled manner. Organoselenium compounds have emerged as promising precursors due to their tunable reactivity and volatility.

The use of four-membered cyclic silylselenides, which are structurally related to this compound, as precursors for the atomic layer deposition (ALD) of molybdenum diselenide (MoSe2) has been reported nih.govrsc.orgnih.govacs.orgresearchgate.net. These cyclic precursors exhibit a good balance between chemical stability and reactivity, allowing for the controlled deposition of high-purity MoSe2 flakes. The properties of these precursors can be tailored by altering the ring size, the number of selenium atoms, and the peripheral alkyl chains nih.govrsc.orgnih.govacs.orgresearchgate.net.

While the direct use of this compound as a precursor has not been extensively documented, the successful application of related cyclic selenides suggests its potential in this area. The thermal decomposition of this compound could, in principle, be used to generate selenium for the synthesis of metal selenide nanoparticles or for chemical vapor deposition (CVD) processes. The choice of precursor is critical in determining the quality and properties of the resulting material, and the unique structure of this compound could offer advantages in terms of decomposition temperature and reaction kinetics.

Various other organoselenium compounds have been investigated as single-source precursors for metal selenide nanomaterials rsc.orgresearchgate.netresearchgate.net. For example, 1,5-bis(3-methylimidazole-2-selone)pentane has been used as a novel selenium precursor for the synthesis of cadmium selenide (CdSe), bismuth selenide (Bi2Se3), zinc selenide (ZnSe), and lead selenide (PbSe) nanostructures rsc.org. The development of new selenium precursors is an ongoing effort to improve the synthesis of high-quality selenide-based materials for applications in electronics, optoelectronics, and catalysis.

Table 3: Examples of Selenium Precursors for Advanced Materials

Precursor Material Synthesized Synthesis Method Key Features of Precursor
Cyclic silylselenides MoSe2 Atomic Layer Deposition Good stability and reactivity, tunable properties. nih.govrsc.orgnih.govacs.orgresearchgate.net
1,5-bis(3-methylimidazole-2-selone)pentane CdSe, Bi2Se3, ZnSe, PbSe Solution-phase synthesis Novel organochalcogenone compound. rsc.org
Elemental Selenium Metal selenides Various Simple, but can have low reactivity.

Investigations into Semiconductor Material Applications

Information regarding the investigation of this compound for applications in semiconductor materials is not available in the current body of scientific literature.

Exploring Potential in Smart and Functional Materials

There is no published research on the exploration of this compound's potential in the development of smart and functional materials.

Q & A

Q. What experimental protocols are recommended for synthesizing selenetane derivatives, given their thermal instability?

Selenetanes exhibit low thermal stability, requiring controlled conditions during synthesis. Methods such as [2+2] cycloaddition under inert atmospheres (e.g., nitrogen) and low-temperature reactions (≤0°C) are preferred to minimize decomposition. Palladium(II) halide complexes can stabilize intermediates, as demonstrated in 3,3-dimethylthis compound synthesis . Use Schlenk techniques for air-sensitive reactions and monitor progress via thin-layer chromatography (TLC) with UV-vis or iodine staining.

Q. Which spectroscopic techniques are most effective for characterizing selenetanes, and how do their spectral signatures compare to thietanes?

Key techniques include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR reveal structural similarities to thietanes, with 13C^{13}\text{C}-77Se^{77}\text{Se} coupling (~50–100 Hz) confirming selenium incorporation .
  • IR/Raman : Assign vibrations (e.g., Se-C stretching at 450–500 cm1^{-1}) to distinguish selenetanes from sulfur analogs .
  • Mass spectrometry : Retro [2+2] cycloaddition fragments dominate spectra, with isotopic patterns (e.g., 80Se^{80}\text{Se} abundance) aiding identification .
Parameter Selenetanes Thietanes
13C^{13}\text{C} Shift 25–35 ppm (Se-adjacent carbons)30–40 ppm (S-adjacent carbons)
Se-C Stretching 450–500 cm1^{-1}600–700 cm1^{-1} (S-C)

Q. How should researchers address the handling and storage challenges of selenetanes?

Store selenetanes at ≤-20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation. For air-sensitive derivatives, employ gloveboxes for manipulation and characterize immediately after synthesis .

Advanced Research Questions

Q. What computational methods can predict this compound stability and reactivity?

Perform CNDO/2 calculations to model ring strain and electronic structure . Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can optimize geometries and predict reaction pathways, such as ring-opening via nucleophilic attack. Compare computed 1H^{1}\text{H} NMR shifts with experimental data to validate models .

Q. How can researchers reconcile contradictory spectral data in this compound studies?

  • Step 1 : Cross-validate using multiple techniques (e.g., X-ray crystallography for unambiguous structure confirmation) .
  • Step 2 : Analyze isotopic patterns in mass spectra to rule out impurities.
  • Step 3 : Replicate experiments under standardized conditions (temperature, solvent) to isolate variables .
  • Step 4 : Use statistical tools (e.g., principal component analysis) to identify outlier datasets .

Q. What mechanistic insights guide the functionalization of selenetanes for antiviral applications?

Derivatize selenetanes at the 3-position to enhance stability and bioactivity. For example, introduce electron-withdrawing groups (e.g., nitro) via electrophilic substitution. Test antiviral activity using cell-based assays (e.g., inhibition of viral replication in Candida albicans models) and correlate results with Hammett σ constants to establish structure-activity relationships .

Q. How can researchers design studies to explore this compound’s absence in natural products?

  • Hypothesis : Selenetanes may be transient intermediates in selenium metabolism.
  • Methodology : Use isotopic labeling (77Se^{77}\text{Se}) in microbial cultures (e.g., Glucoacetobacter xylinum) and track incorporation via LC-MS .
  • Analysis : Compare metabolic pathways with thietane-producing organisms to identify evolutionary or enzymatic barriers .

Methodological Best Practices

  • Data Integrity : Report 1H^{1}\text{H}/13C^{13}\text{C} NMR shifts, coupling constants, and mass spectral fragments in full. Use supporting information for extensive datasets (e.g., crystallographic coordinates) .
  • Replication : Document reaction conditions (solvent purity, catalyst batch) to ensure reproducibility .
  • Ethical Reporting : Disclose negative results (e.g., failed syntheses) to prevent publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.